molecular formula C22H23NO2S B10967889 N-(2-benzylphenyl)-4-(propan-2-yl)benzenesulfonamide

N-(2-benzylphenyl)-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B10967889
M. Wt: 365.5 g/mol
InChI Key: XTZVKVXXXQKIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a benzyl group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 2-benzylaniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in pure form.

Industrial Production Methods

In an industrial setting, the production of N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for purification and quality control ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine group.

    Substitution: The benzyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituents introduced.

Scientific Research Applications

N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BENZYLPHENYL)-4-METHYLBENZENESULFONAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

    N-(2-BENZYLPHENYL)-4-ETHYLBENZENESULFONAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-(2-BENZYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in enzyme binding and overall efficacy compared to its analogs.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2-benzylphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H23NO2S/c1-17(2)19-12-14-21(15-13-19)26(24,25)23-22-11-7-6-10-20(22)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3

InChI Key

XTZVKVXXXQKIMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.